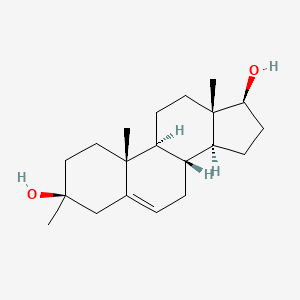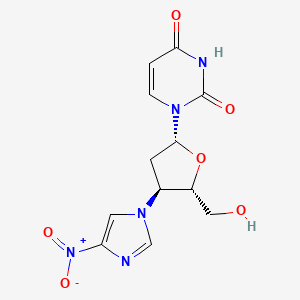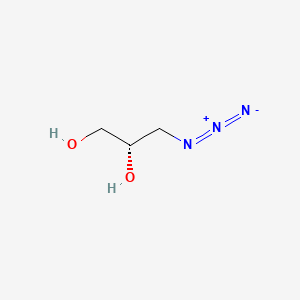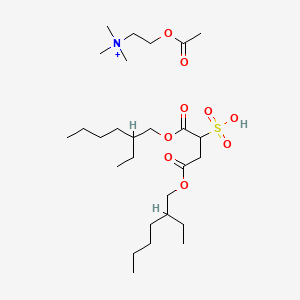
AcLeuAsnPhe(CHOHCH2)ProIleOMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound AcLeuAsnPhe(CHOHCH2)ProIleOMe is a synthetic peptide with a complex structure, comprising amino acids and a modified proline residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AcLeuAsnPhe(CHOHCH2)ProIleOMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection Steps: Protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), are removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the (CHOHCH2) moiety can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The peptide can undergo substitution reactions, particularly at the amide bonds, under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new amide or ester bonds.
Scientific Research Applications
Chemistry
In chemistry, AcLeuAsnPhe(CHOHCH2)ProIleOMe is used as a model compound to study peptide synthesis and modification techniques. Its complex structure makes it an ideal candidate for exploring new synthetic methodologies.
Biology
In biological research, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and receptor binding studies. Its modified proline residue can mimic natural post-translational modifications, providing insights into protein function.
Medicine
Medically, this compound has potential applications in drug design and development. Its structure can be modified to enhance binding affinity and specificity for target proteins, making it a valuable tool in the development of therapeutic agents.
Industry
Industrially, this peptide can be used in the production of biomaterials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which AcLeuAsnPhe(CHOHCH2)ProIleOMe exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The modified proline residue plays a crucial role in this interaction, influencing the peptide’s conformation and binding affinity. The pathways involved include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
AcLeuAsnPheProIleOMe: Lacks the hydroxyl modification, making it less reactive in certain chemical reactions.
AcLeuAsnPhe(CHOHCH2)ProValOMe: Substitutes isoleucine with valine, altering its binding properties and biological activity.
AcLeuAsnPhe(CHOHCH2)ProAlaOMe: Substitutes isoleucine with alanine, affecting its structural stability and reactivity.
Uniqueness
AcLeuAsnPhe(CHOHCH2)ProIleOMe is unique due to its specific sequence and the presence of a hydroxyl-modified proline residue. This modification enhances its reactivity and binding properties, making it a valuable compound for various applications.
Properties
CAS No. |
127231-47-4 |
|---|---|
Molecular Formula |
C34H54N6O8 |
Molecular Weight |
674.8 g/mol |
IUPAC Name |
methyl (2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C34H54N6O8/c1-7-21(4)30(34(47)48-6)39-33(46)27-14-11-15-40(27)19-28(42)24(17-23-12-9-8-10-13-23)37-32(45)26(18-29(35)43)38-31(44)25(16-20(2)3)36-22(5)41/h8-10,12-13,20-21,24-28,30,42H,7,11,14-19H2,1-6H3,(H2,35,43)(H,36,41)(H,37,45)(H,38,44)(H,39,46)/t21-,24-,25-,26-,27-,28-,30-/m0/s1 |
InChI Key |
MRGMYFNMOQANPK-YYNHRMGXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


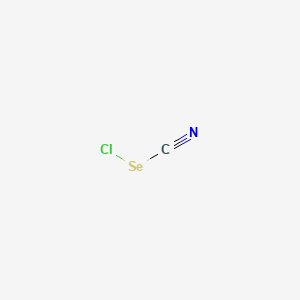
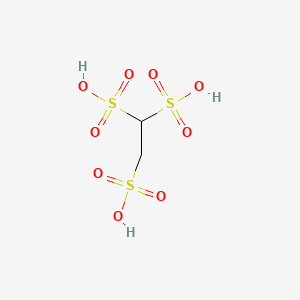
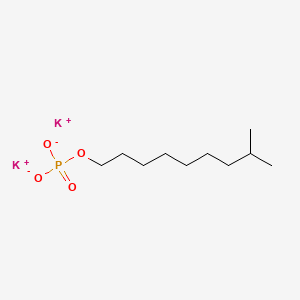

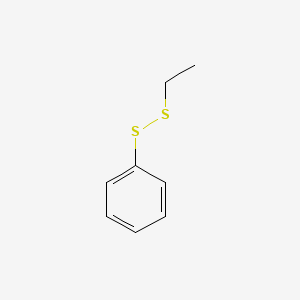
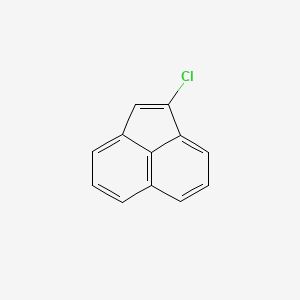
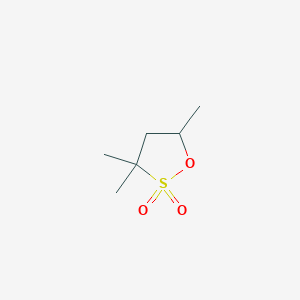
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)

